molecular formula C19H13FN6OS B251263 4-cyano-2-fluoro-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

4-cyano-2-fluoro-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

カタログ番号 B251263
分子量: 392.4 g/mol
InChIキー: ZBEBDZFRNRRVPY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-cyano-2-fluoro-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide is a chemical compound that has gained attention in scientific research due to its potential biological activity. This compound belongs to the class of benzamide derivatives and has been studied for its therapeutic potential in various diseases.

作用機序

The mechanism of action of 4-cyano-2-fluoro-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide is not fully understood. However, it is believed to exert its biological activity by interacting with specific receptors or enzymes in the body. For example, in cancer, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In Alzheimer's disease, it has been studied for its potential to inhibit the activity of acetylcholinesterase.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-cyano-2-fluoro-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide have been studied in various in vitro and in vivo models. In cancer, it has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. In Alzheimer's disease, it has been studied for its potential to improve cognitive function and memory by inhibiting the breakdown of acetylcholine. In inflammation, it has been shown to inhibit the production of pro-inflammatory cytokines.

実験室実験の利点と制限

The advantages of using 4-cyano-2-fluoro-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide in lab experiments include its potential therapeutic activity in various diseases, its ability to inhibit specific enzymes or receptors, and its relatively simple synthesis method. However, the limitations include its potential toxicity, lack of information on its pharmacokinetics and pharmacodynamics, and the need for further studies to fully understand its mechanism of action.

将来の方向性

There are several future directions for the study of 4-cyano-2-fluoro-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide. These include:
1. Further studies on its mechanism of action to fully understand its biological activity.
2. Studies on its pharmacokinetics and pharmacodynamics to determine its efficacy and safety in vivo.
3. Development of analogs with improved potency and selectivity.
4. Studies on its potential therapeutic activity in other diseases such as diabetes and cardiovascular diseases.
In conclusion, 4-cyano-2-fluoro-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide has shown potential therapeutic activity in various diseases and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further studies are needed to fully understand its biological activity and potential therapeutic applications.

合成法

The synthesis of 4-cyano-2-fluoro-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide involves the reaction of 2-fluoro-4-nitrobenzoic acid with 2-aminomethyl-5-methyl-1,3,4-thiadiazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with 3-methyl-1,2,4-triazole in the presence of a base such as potassium carbonate. The final product is obtained by reacting the intermediate with 4-cyanobenzoyl chloride in the presence of a base and a catalyst such as triethylamine and N,N-dimethylformamide (DMF).

科学的研究の応用

4-cyano-2-fluoro-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide has been studied for its potential therapeutic activity in various diseases such as cancer, Alzheimer's disease, and inflammation. In cancer, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease, it has been studied for its potential to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning. In inflammation, it has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha.

特性

分子式

C19H13FN6OS

分子量

392.4 g/mol

IUPAC名

4-cyano-2-fluoro-N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

InChI

InChI=1S/C19H13FN6OS/c1-10-3-5-13(18-25-26-11(2)23-24-19(26)28-18)8-16(10)22-17(27)14-6-4-12(9-21)7-15(14)20/h3-8H,1-2H3,(H,22,27)

InChIキー

ZBEBDZFRNRRVPY-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C)NC(=O)C4=C(C=C(C=C4)C#N)F

正規SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C)NC(=O)C4=C(C=C(C=C4)C#N)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。